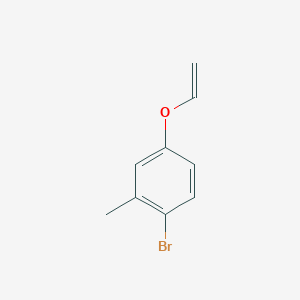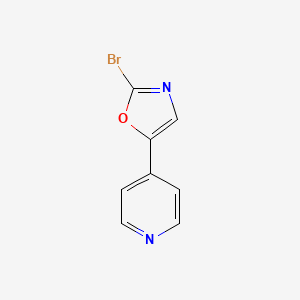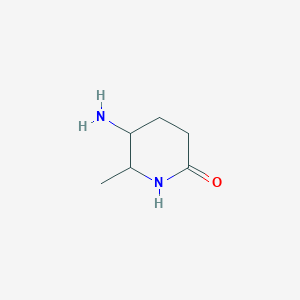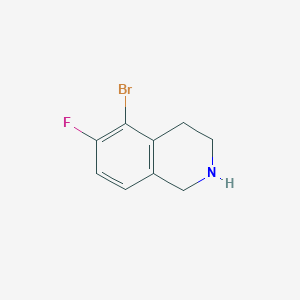
5-Bromo-6-fluoro-1,2,3,4-tétrahydroisoquinoléine
Vue d'ensemble
Description
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular weight of 266.54 . It is also known as 5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride .
Molecular Structure Analysis
The InChI code for 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is 1S/C9H9BrFN.ClH/c10-9-7-3-4-12-5-6 (7)1-2-8 (9)11;/h1-2,12H,3-5H2;1H .Applications De Recherche Scientifique
Recherche pharmaceutique : Synthèse de thérapeutiques potentiels
La 5-BFTHIQ sert d’intermédiaire clé dans la synthèse de divers composés pharmaceutiques. Sa structure fait partie de la famille des tétrahydroisoquinoléines (THIQ), que l’on retrouve dans de nombreuses molécules bioactives. Les chercheurs utilisent la 5-BFTHIQ pour développer des composés qui peuvent agir sur le système nerveux central, offrant des traitements potentiels pour des troubles tels que la maladie de Parkinson et la dépression .
Catalyse : Développement de catalyseurs hétérogènes
La structure du composé permet des modifications qui peuvent conduire au développement de catalyseurs hétérogènes. Ces catalyseurs sont essentiels pour diverses réactions chimiques, notamment la fonctionnalisation C(1) des THIQ avec des alcynes, qui est une réaction importante en synthèse organique .
Synthèse chimique : Blocs de construction pour les molécules complexes
La 5-BFTHIQ est un bloc de construction polyvalent en synthèse chimique. Elle peut subir diverses réactions pour introduire de nouveaux groupes fonctionnels, permettant la construction de molécules complexes avec des applications potentielles en chimie médicinale et en conception de médicaments .
Analyse Biochimique
Biochemical Properties
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . The interaction between 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline and PNMT is characterized by enzyme inhibition, which can affect the levels of neurotransmitters such as adrenaline and noradrenaline.
Cellular Effects
The effects of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with PNMT results in the inhibition of this enzyme, thereby reducing the synthesis of catecholamines . Furthermore, 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular stress and affect cell viability.
Dosage Effects in Animal Models
The effects of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can lead to neurotoxicity and hepatotoxicity in animal models . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics . The metabolic pathways of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can affect metabolic flux and metabolite levels, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it has been found to interact with organic cation transporters, which facilitate its uptake into cells . The distribution of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline can affect its pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is essential for its activity and function. It is directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline is crucial for understanding its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN/c10-9-7-3-4-12-5-6(7)1-2-8(9)11/h1-2,12H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFMOLAJRHPDHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1380773.png)
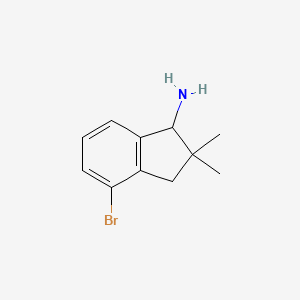

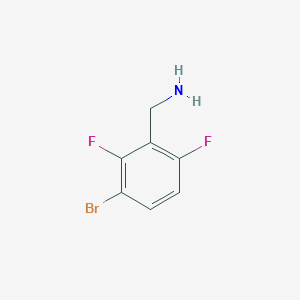
![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)



